An In-depth Technical Guide to 2-bromo-N-(thien-2-ylmethyl)butanamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-bromo-N-(thien-2-ylmethyl)butanamide: Synthesis, Properties, and Applications
Introduction
2-bromo-N-(thien-2-ylmethyl)butanamide is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo amide moiety and a biologically significant thiophene ring, makes it a compound of considerable interest for researchers, scientists, and drug development professionals. The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to act as a bioisosteric replacement for phenyl rings and to engage in crucial drug-receptor interactions.[1] The α-bromo amide functionality, on the other hand, serves as a versatile synthetic handle, enabling a wide array of chemical transformations.[2][3]
This technical guide provides a comprehensive overview of 2-bromo-N-(thien-2-ylmethyl)butanamide, from its synthesis and purification to its detailed chemical properties and potential applications. It is designed to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights into the handling and utilization of this compound.
Nomenclature and Chemical Structure
-
Systematic IUPAC Name: 2-bromo-N-(thiophen-2-ylmethyl)butanamide
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Molecular Formula: C₉H₁₂BrNOS
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Molecular Weight: 262.17 g/mol
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Chemical Structure:
Synthesis and Purification
The most direct and reliable method for the synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide is the nucleophilic acyl substitution reaction between 2-bromobutanoyl chloride and thiophen-2-ylmethanamine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide
Materials:
-
Thiophen-2-ylmethanamine
-
2-Bromobutanoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Reaction Setup: To a solution of thiophen-2-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-bromo-N-(thien-2-ylmethyl)butanamide.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-bromo-N-(thien-2-ylmethyl)butanamide.
Physicochemical Properties
Due to the limited availability of experimental data for 2-bromo-N-(thien-2-ylmethyl)butanamide, the following properties are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Melting Point | Solid at room temperature |
| Boiling Point | > 200 °C (decomposes) |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes; insoluble in water. |
| logP | ~2.5 (estimated) |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the methine proton at the α-position, a doublet for the methylene protons adjacent to the thiophene ring, and multiplets for the three protons on the thiophene ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the thiophene ring, the α-carbon bearing the bromine, and the carbons of the ethyl and methylene groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromo-N-(thien-2-ylmethyl)butanamide is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | N-H stretch |
| ~1640 | C=O stretch (Amide I) |
| ~1540 | N-H bend / C-N stretch (Amide II) |
The presence of a secondary amide is confirmed by a single N-H stretching band.[4][5]
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[6][7][8] This results in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity.
Predicted Fragmentation Pattern:
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Loss of Br: A significant fragment corresponding to the loss of a bromine radical.
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Cleavage of the amide bond: Fragmentation at the C-N bond.
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Loss of the thiophene-methyl group: Cleavage of the bond between the carbonyl carbon and the nitrogen.
Reactivity and Stability
Reactivity
The primary site of reactivity in 2-bromo-N-(thien-2-ylmethyl)butanamide is the α-carbon bearing the bromine atom. This carbon is susceptible to nucleophilic substitution (Sₙ2) reactions, making the compound a valuable intermediate for the synthesis of a variety of α-substituted amides.[9] The thiophene ring is generally stable but can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled to avoid degradation.[10][11]
Stability
2-bromo-N-(thien-2-ylmethyl)butanamide should be stored in a cool, dry, and dark place to prevent degradation. It may be sensitive to moisture and light. It is incompatible with strong oxidizing agents and strong bases.
Potential Biological Activity and Applications
Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][12][13][14][15] The presence of the α-bromo amide moiety allows for its potential use as a covalent inhibitor, where the electrophilic α-carbon can form a covalent bond with a nucleophilic residue in a biological target, such as an enzyme active site.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of thiophene derivatives in kinase inhibitors, a hypothetical mechanism of action for 2-bromo-N-(thien-2-ylmethyl)butanamide could involve the covalent inhibition of a protein kinase involved in a cancer cell signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Information
α-Bromo amides are generally considered to be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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